

Application Notes and Protocols for Surface Modification Using BOC-NH-PEG2-propene

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Compound of Interest

Compound Name: BOC-NH-PEG2-propene

Cat. No.: B11864939

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Introduction

Surface modification is a critical process in the development of advanced biomaterials, drug delivery systems, and medical devices. The ability to control the interactions between a material's surface and its biological environment is paramount for enhancing biocompatibility, reducing non-specific protein adsorption (biofouling), and enabling targeted cellular interactions. **BOC-NH-PEG2-propene** is a versatile heterobifunctional linker that offers a powerful tool for achieving these surface modifications.

This molecule incorporates three key functional elements:

- A BOC (tert-butoxycarbonyl) protected amine: This group provides a latent primary amine that can be deprotected under acidic conditions post-immobilization to introduce positive charges or to serve as a reactive site for further conjugation.
- A short polyethylene glycol (PEG) spacer (PEG2): The di-ethylene glycol spacer imparts hydrophilicity to the modified surface, which is crucial for repelling protein adsorption and improving biocompatibility.[1][2][3]
- A terminal propene group: This alkene functionality allows for covalent attachment to suitably prepared surfaces via mechanisms such as thiol-ene "click" chemistry or radical-initiated grafting.[4][5]

These application notes provide detailed protocols for the surface modification of thiol-functionalized and hydrogen-terminated silicon surfaces using **BOC-NH-PEG2-propene**, followed by the deprotection of the BOC group to expose the primary amine. Representative data on the resulting surface properties are also presented.

Data Presentation

The following tables summarize typical quantitative data obtained from surfaces modified with short-chain PEG linkers, demonstrating the expected outcomes of the protocols described below.

Table 1: Surface Elemental Composition Analysis by X-ray Photoelectron Spectroscopy (XPS)

Surface Type	C1s (%)	O1s (%)	N1s (%)	Si2p (%)
Unmodified Silicon	15.2	40.5	-	44.3
After BOC-NH-PEG2-propene Grafting	65.8	20.1	3.5	10.6
After BOC Deprotection	62.1	22.3	4.8	10.8

Note: Data are representative and may vary based on substrate and reaction conditions.

Table 2: Water Contact Angle Measurements

Surface Type	Advancing Angle (°)	Receding Angle (°)	Hysteresis (°)
Unmodified Silicon	75 ± 3	48 ± 2	27
After BOC-NH-PEG2-propene Grafting	68 ± 2	45 ± 3	23
After BOC Deprotection (Protonated Amine)	55 ± 4	35 ± 2	20

Note: A decrease in contact angle indicates an increase in surface hydrophilicity.

Table 3: Protein Adsorption Measured by Quartz Crystal Microbalance with Dissipation (QCM-D)

Surface Type	Fibrinogen Adsorption (ng/cm ²)
Unmodified Silicon	450 ± 35
After BOC-NH-PEG2-propene Grafting	85 ± 12
After BOC Deprotection	95 ± 15

Note: Lower values indicate reduced non-specific protein adsorption.

Table 4: Cell Adhesion Assay

Surface Type	Relative Cell Adhesion (%)
Unmodified Silicon	100
After BOC-NH-PEG2-propene Grafting	25 ± 8
After BOC Deprotection	30 ± 10

Note: Data represents the percentage of adherent cells relative to the unmodified control after a defined incubation and washing period.

Experimental Protocols

Protocol 1: Surface Modification of Thiol-Functionalized Surfaces via Thiol-Ene "Click" Chemistry

This protocol describes the immobilization of **BOC-NH-PEG2-propene** onto a surface previously functionalized with thiol groups.

Materials:

- Thiol-functionalized substrate (e.g., mercaptosilane-treated glass or silicon)
- **BOC-NH-PEG2-propene**
- Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
- Anhydrous, degassed solvent (e.g., methanol or a mixture of methanol and THF)
- UV lamp (365 nm)
- Inert atmosphere chamber (glovebox or Schlenk line)
- Reaction vessel

Procedure:

- Substrate Preparation: Ensure the thiol-functionalized substrate is clean and dry.
- Reaction Mixture Preparation: In an inert atmosphere, prepare a solution of **BOC-NH-PEG2-propene** (typically 10-50 mM) and a catalytic amount of photoinitiator (e.g., 1-5 mol%) in the chosen anhydrous, degassed solvent.
- Immobilization Reaction: a. Place the thiol-functionalized substrate in the reaction vessel. b. Add the reaction mixture to the vessel, ensuring the substrate is fully immersed. c. Irradiate the reaction vessel with a 365 nm UV lamp for 30-60 minutes at room temperature. The UV light initiates the radical addition of the surface thiol groups to the propene group of the linker.

- Washing: a. Remove the substrate from the reaction vessel. b. Rinse the substrate thoroughly with the reaction solvent to remove any unreacted linker and photoinitiator. c. Further sonicate the substrate in a fresh portion of the solvent for 5-10 minutes to ensure the removal of non-covalently bound molecules. d. Dry the modified substrate under a stream of inert gas (e.g., nitrogen or argon).

Protocol 2: BOC Group Deprotection to Expose Primary Amine

This protocol details the removal of the BOC protecting group from the surface-immobilized linker.

Materials:

- **BOC-NH-PEG2-propene** modified substrate
- Deprotection solution: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v) OR 4M HCl in 1,4-dioxane.
- Dichloromethane (DCM) for rinsing
- Deionized water
- Neutralizing solution (e.g., 5% diisopropylethylamine in DCM or 0.1 M sodium bicarbonate solution)
- Inert gas for drying

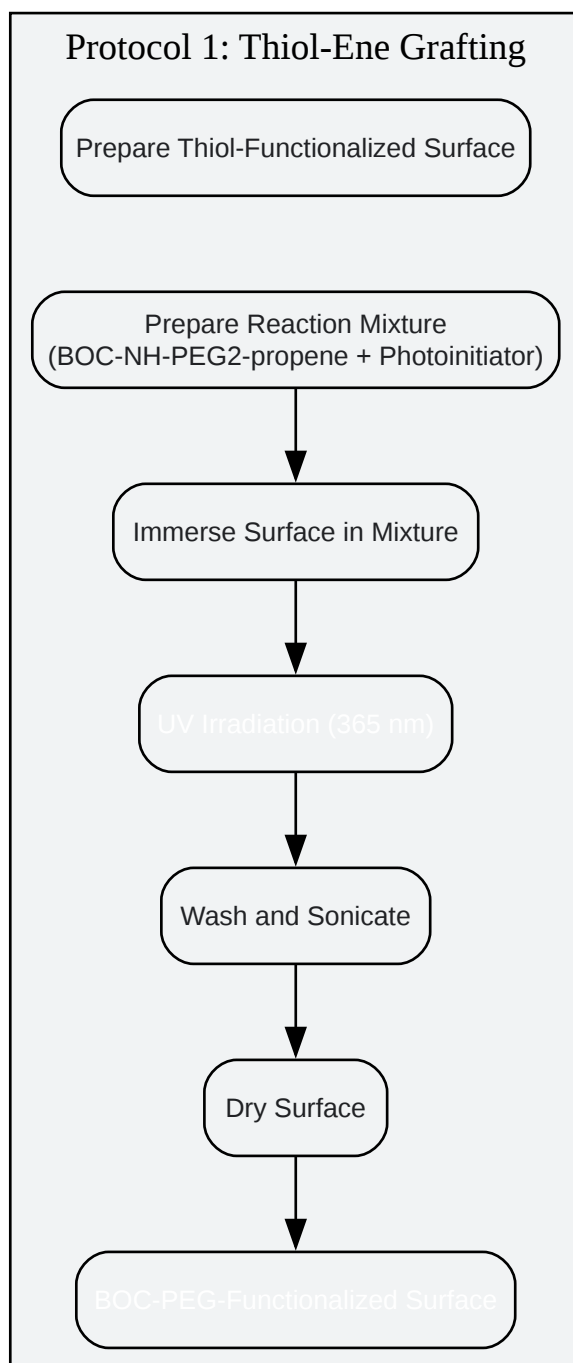
Procedure:

- Deprotection Reaction: a. Place the modified substrate in a suitable reaction vessel. b. Add the deprotection solution, ensuring the substrate is fully covered. c. Allow the reaction to proceed at room temperature for 30-60 minutes.
- Washing and Neutralization: a. Remove the substrate from the deprotection solution. b. Rinse the substrate thoroughly with DCM. c. Immerse the substrate in the neutralizing

solution for 5-10 minutes to quench any remaining acid and deprotonate the amine. d. Rinse the substrate extensively with deionized water.

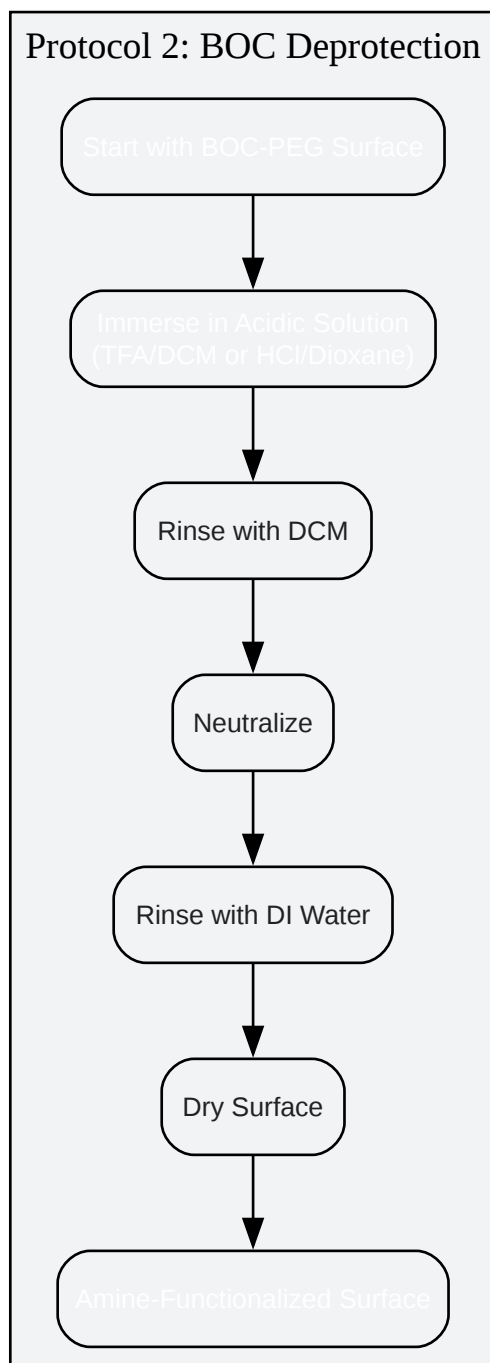
- Final Drying: Dry the substrate under a stream of inert gas. The surface now presents a terminal primary amine.

Visualizations



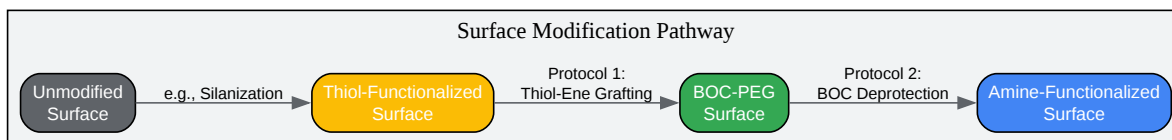
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Caption: Workflow for grafting **BOC-NH-PEG2-propene** onto a thiol-functionalized surface.



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Caption: Workflow for the deprotection of the BOC group to yield a primary amine surface.



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Caption: Logical relationship of the surface modification steps.

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